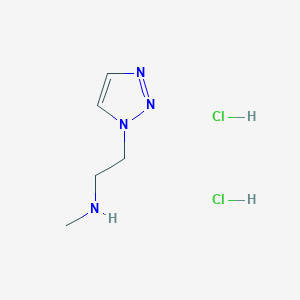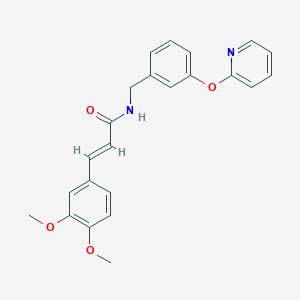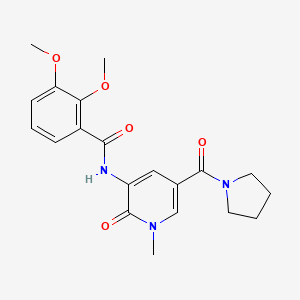
N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole derivatives is described in the first paper, where N-(4H-1,2,4-Triazol-4-yl)acetamide is prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride. This intermediate is then reacted with various aromatic aldehydes to afford acrylamide derivatives, which are further cyclized with hydrazine hydrate to yield pyrazolyl-triazole amines . Although the synthesis of N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride is not explicitly mentioned, the methodologies described could potentially be adapted for its synthesis by incorporating a methyl group and a suitable dihydrochloride salt formation step.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound is discussed in the second and third papers. The second paper examines the crystal and electronic structure of a compound with a dihedral angle between two benzoxazole ring systems and a disordered ethyl group . The third paper investigates the crystal structure of a triazole-containing compound, which exhibits anisotropic thermal expansion and a supramolecular structure formed by weak hydrogen bonds . These studies highlight the importance of crystallography in understanding the molecular conformation and interactions of triazole derivatives.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. Nonetheless, the papers do offer insights into the properties of structurally similar compounds. For instance, the crystal structure analysis reveals intermolecular interactions such as hydrogen bonding, C-H...π interactions, and π-π stacking, which can significantly influence the compound's solubility, melting point, and stability . These properties are crucial for the practical application of such compounds in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Crystal Structure Analysis :
- Aydın, Soyer, Akkurt, and Büyükgüngör (2017) investigated the crystal and electronic structure of a compound similar to N-Methyl-2-(triazol-1-yl)ethanamine. They focused on understanding the molecular interactions within the crystal structure, including hydrogen bonds and π-π stacking interactions (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
DNA Binding and Nuclease Activity :
- Kumar, Gorai, Santra, Mondal, and Manna (2012) explored the DNA binding and nuclease activities of Cu(II) complexes with tridentate ligands, including a compound structurally related to N-Methyl-2-(triazol-1-yl)ethanamine. They demonstrated that these complexes could induce minor structural changes in DNA, which is significant for understanding the interaction of these compounds with genetic material (Kumar et al., 2012).
Antiviral Activity Against COVID-19 :
- Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021) conducted a study where they synthesized novel compounds, including derivatives of 1,2,3-triazole, to assess their antiviral activity against COVID-19. Their findings contribute to the ongoing research in finding effective treatments against coronavirus (Rashdan et al., 2021).
Antimicrobial and Antioxidant Properties :
- Bhat et al. (2016) designed and synthesized new 1,2,3-triazolyl derivatives, studying their potential as antimicrobial, antioxidant, and anti-cancer agents. This research highlights the versatility of triazole derivatives in pharmaceutical applications (Bhat et al., 2016).
Corrosion Inhibition :
- Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, and Takriff (2020) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their study provides insights into the potential industrial applications of these compounds in protecting metals from corrosion (Jawad et al., 2020).
将来の方向性
The future directions for “N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride” and related compounds could involve further exploration of their potential biological activities, including anticancer properties . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
N-methyl-2-(triazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-4-9-5-3-7-8-9;;/h3,5-6H,2,4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSBLDVZZYLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)


![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)


![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)